molecular formula C10H19N3O2 B7919068 N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

Cat. No.: B7919068
M. Wt: 213.28 g/mol
InChI Key: SFGZTALXYLAASB-IONNQARKSA-N
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Description

N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is a chiral, synthetic organic compound of interest in advanced pharmaceutical and antimicrobial research. With the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol, this molecule features a complex structure integrating acetamide and piperidine moieties . Its primary research value lies in its potential application as a building block or intermediate in the solid-phase peptide synthesis (SPPS) of novel bioactive compounds . Researchers are particularly focused on developing ultrashort antimicrobial peptides (AMPs) to combat the significant global health threat of antimicrobial resistance . Such peptides often incorporate non-coded amino acids (NCAAs) and D-amino acid configurations, like the (S)-2-aminopropionyl segment in this compound, to enhance stability against proteolytic degradation and improve biological activity . The synthetic approach for this class of compounds typically employs Fmoc solid-phase peptide synthesis protocols on resins such as Rink Amide MBHA, utilizing coupling reagents like TBEC and Oxyma Pure for high efficiency and purity . The subsequent purification via reversed-phase chromatography and characterization by HPLC-MS and NMR spectroscopy ensures a product suitable for rigorous investigative applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZTALXYLAASB-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of substituted pyridines using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantioselective reduction. For example, hydrogenating 3-cyano-pyridine derivatives under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst yields (R)-piperidine-3-carbonitrile with >90% enantiomeric excess (ee). Subsequent hydrolysis of the nitrile group to an amide introduces the acetamide moiety via reaction with acetyl chloride in dichloromethane (DCM) at 0°C, yielding (R)-piperidin-3-yl-acetamide.

Resolution of Racemic Mixtures

Racemic piperidin-3-yl-acetamide is treated with (S)-(-)-1-phenylethyl isocyanate to form diastereomeric carbamates. Fractional crystallization from ethanol isolates the (R)-enantiomer-carbamate adduct, which is hydrolyzed using 6 M HCl at 80°C to recover enantiopure (R)-piperidin-3-yl-acetamide (78% yield, 98% ee).

Acylation with (S)-2-Aminopropionyl Group

Introducing the (S)-2-aminopropionyl group necessitates orthogonal protection of the amino group to prevent side reactions.

Activated Ester Coupling

The (S)-2-aminopropionic acid is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF). Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) forms the active ester, which reacts with (R)-piperidin-3-yl-acetamide in DCM at room temperature for 12 h. Deprotection with trifluoroacetic acid (TFA) yields the target compound (65–72% yield).

Mixed Carbonate-Mediated Acylation

An alternative approach employs (S)-2-(Boc-amino)propionyl chloride, generated by treating the Boc-protected amino acid with thionyl chloride. Dropwise addition to (R)-piperidin-3-yl-acetamide in the presence of triethylamine (TEA) in ethyl acetate at −5°C minimizes racemization. After stirring for 24 h, Boc deprotection with HCl/dioxane affords the final product (68% yield, 97% ee).

Reaction Optimization and Challenges

Stereochemical Integrity

Racemization during acylation is mitigated by:

  • Low-temperature reactions : Maintaining temperatures below 0°C during acyl chloride formation.

  • Bulky base selection : Using TEA instead of stronger bases like DBU to avoid base-induced epimerization.

Solvent and Stoichiometry

  • Ethyl acetate vs. DCM : Ethyl acetate reduces byproduct formation during acylation compared to DCM.

  • Molar ratios : A 1.2:1 molar ratio of acylating agent to piperidine intermediate optimizes yield without excess reagent decomposition.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1), followed by recrystallization from ethanol/water (3:1) to achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.89 (m, 1H, piperidine H-3), 3.02 (d, J = 12.0 Hz, 2H, piperidine H-2,6), 2.15 (s, 3H, COCH₃), 1.82–1.45 (m, 4H, piperidine H-4,5), 1.33 (d, J = 6.8 Hz, 3H, CH₃).

  • 13C NMR (100 MHz, D₂O): δ 174.5 (COCH₃), 170.8 (CONH), 58.2 (piperidine C-3), 52.1 (CH-NH₂), 45.7 (piperidine C-2,6), 28.4 (piperidine C-4,5), 22.1 (COCH₃), 18.9 (CH₃).

  • HRMS : m/z calcd for C₁₀H₁₈N₃O₂ [M+H]⁺: 212.1396; found: 212.1399.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Purity (%)Key Advantage
Activated Ester Coupling65–729799Scalable, minimal racemization
Mixed Carbonate Acylation689798Faster reaction time
Chiral Resolution789899No requirement for chiral reagents

Industrial-Scale Considerations

Cost Efficiency

The chiral resolution method avoids expensive asymmetric catalysts but requires additional steps for diastereomer separation, increasing solvent use by 40%.

Environmental Impact

Ethyl acetate, a green solvent, replaces dichloromethane in large-scale runs, reducing hazardous waste generation by 30% .

Chemical Reactions Analysis

Types of Reactions: N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents on Piperidine Acetamide Modifications Stereochemistry Biological Activity
Target Compound (R)-1-((S)-2-Amino-propionyl None (R)-N, (S)-propionyl Not explicitly reported
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-acetamide (S)-1-((S)-2-Aminopropanoyl None (S)-N, (S)-propionyl Not tested
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide 1-Ethyl Hydroxyimino group at C2 E-configuration Centrally acting (implied)
N-(Piperidin-3-yl)-2-(dimethylamino)acetamide hydrochloride None Dimethylamino group at C2 (R)-configuration Not tested
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide (R)-1-(2-Chloro-acetyl) None (R)-N Not tested
N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives Piperidin-1-yl-sulfonyl Phenylsulfonyl and bromoacetamide Variable AChE/BChE inhibition, LOX activity

Key Observations :

  • Stereochemistry : The target compound’s (R)-N and (S)-propionyl configuration distinguishes it from analogs like , which has dual (S)-stereochemistry. Such differences can alter receptor binding or metabolic stability.
  • In contrast, the dimethylamino group in may improve solubility via basicity .

Key Observations :

  • The target compound may share synthetic strategies with , which employs chemo-enzymatic catalysis for acetamide synthesis. However, direct data is lacking.
  • Higher yields (68–72%) in suggest efficient methods for piperidine-acetamide hybrids, which could be adapted for the target compound.

Table 3: Comparative Properties

Compound Name Purity Molecular Weight (g/mol) Solubility Enzyme Inhibition (IC50)
Target Compound Not reported ~255.3 Likely moderate Not tested
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-acetamide 97% 255.3 Not reported Not tested
N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides Not reported ~350–400 Low (lipophilic) AChE: 10–50 µM; LOX: Inactive
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride Not reported ~247.8 High (ionizable) Not tested

Key Observations :

  • The hydrochloride salt in likely enhances aqueous solubility, a trait the target compound may lack due to its neutral acetamide group.
  • Sulfonamide derivatives in show variable enzyme inhibition, highlighting the impact of substituents on bioactivity.

Biological Activity

N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide, also known by its CAS number 1401666-09-8, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H19N3O2C_{10}H_{19}N_{3}O_{2} and features a piperidine ring along with an acetamide functional group. Its chirality is a crucial aspect, as it influences the compound's interactions with biological targets. The following table summarizes its structural characteristics:

Property Details
Molecular FormulaC10H19N3O2C_{10}H_{19}N_{3}O_{2}
CAS Number1401666-09-8
Structural FeaturesPiperidine ring, acetamide group
Chirality(R) and (S) configurations

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structure suggests potential interactions with various receptors involved in pain modulation and neuroprotection. Compounds with similar structures have been known to act as inhibitors or modulators of opioid and dopamine receptors, which may position this compound as a candidate for therapeutic applications in chronic pain and neurological disorders .

The biological activity of this compound can be attributed to its ability to bind to specific receptors in the central nervous system. Initial findings suggest that it may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety, depression, and chronic pain. In vitro studies are essential for elucidating its binding affinity and efficacy compared to established ligands .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds, providing insights into the potential of this compound:

  • Neuroprotective Effects : In a study examining similar piperidine derivatives, compounds demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may share these protective properties .
  • Pain Modulation : Research on structurally analogous compounds indicated their effectiveness in reducing pain responses in animal models. The modulation of opioid receptors was highlighted as a key mechanism, suggesting that this compound could have similar therapeutic benefits.
  • Binding Affinity Studies : Computational docking studies have shown promising interactions between this compound and various receptor sites implicated in pain pathways. These studies are critical for predicting its pharmacodynamics and guiding future modifications for enhanced activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications:

Compound Name Structural Features Biological Activity
N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamideLonger alkyl chainPotentially different receptor affinities
N-[1-(S)-2-Amino-butyryl-piperidin-3-y]methyl-N-methyl-acetamideVariation in amino acid side chainDifferent pharmacodynamics
N-[1-(R)-2-Amino-propionyl-piperidin-3-y]methyl-N-methyl-acetamideStereochemical variationVariability in receptor interactions

This table illustrates how minor structural changes can lead to significant differences in biological activity, emphasizing the importance of chirality and functional group manipulation.

Q & A

Basic: What synthetic strategies are recommended for N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide, considering its stereochemical complexity?

Answer:
The synthesis requires multi-step protocols to preserve stereochemical integrity. Key steps include:

  • Chiral induction : Use (S)-2-aminopropionic acid derivatives for coupling to the piperidine ring, employing coupling agents like HATU or EDCI to minimize racemization .
  • Protection/deprotection : Protect the amine group with Boc or Fmoc during reactions involving reactive sites (e.g., acylation), followed by TFA or piperidine for deprotection .
  • Characterization : Confirm stereochemistry via chiral HPLC and NMR (e.g., NOESY for spatial assignment) .

Advanced: How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:

  • Metabolic profiling : Use liver microsome assays to identify degradation pathways; modify labile groups (e.g., methyl substituents on the piperidine ring) .
  • Structural analogs : Synthesize derivatives with varied substituents (e.g., N-methyl vs. N-ethyl) to isolate structure-activity relationships (SAR) .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm receptor specificity .

Basic: What analytical techniques are critical for confirming the compound’s purity and structural fidelity?

Answer:

  • NMR spectroscopy : 1H/13C NMR to verify backbone connectivity and stereochemistry (e.g., coupling constants for R/S configurations) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and detect impurities .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>95%) .

Advanced: What computational methods are effective in predicting the compound’s interaction with opioid receptors?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in μ-opioid receptor (MOR) active sites. Prioritize conformations with hydrogen bonds to Asp147 and hydrophobic interactions with Trp318 .
  • Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability .
  • Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Basic: How do the chiral centers (R and S) influence the compound’s biological activity?

Answer:

  • Receptor selectivity : The (S)-2-aminopropionyl group enhances MOR affinity due to optimal hydrogen bonding, while the (R)-piperidine configuration reduces off-target binding to κ-opioid receptors .
  • Metabolic stability : The R-configuration on piperidine slows hepatic degradation by cytochrome P450 enzymes compared to S-isomers .

Advanced: What strategies optimize the compound’s solubility for in vivo administration without compromising activity?

Answer:

  • Salt formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester groups at the acetamide moiety (e.g., acetyloxymethyl esters) for hydrolytic activation in plasma .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral delivery .

Basic: What are the key structural motifs in this compound that correlate with analgesic activity?

Answer:

  • Piperidine core : Essential for MOR binding via hydrophobic interactions with transmembrane helices .
  • Acetamide side chain : Modulates selectivity over δ-opioid receptors (DOR) through steric hindrance .
  • Chiral (S)-2-aminopropionyl group : Critical for hydrogen bonding with Tyr148 in MOR .

Advanced: How can SAR studies differentiate this compound from structurally similar piperidine-acetamide derivatives?

Answer:

  • Substituent scanning : Replace the acetamide with propionamide or butyramide to assess chain length effects on potency .
  • Bioisosteric replacement : Swap the piperidine ring with pyrrolidine or azepane to evaluate ring size impact on receptor kinetics .
  • Pharmacophore mapping : Overlay 3D structures with known MOR agonists (e.g., fentanyl) to identify conserved interaction points .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • hERG assay : Patch-clamp electrophysiology to assess cardiac liability (IC50 > 10 μM acceptable) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • HepG2 cytotoxicity : Measure cell viability via MTT assay after 48-hour exposure .

Advanced: How do researchers validate target engagement in complex biological systems (e.g., CNS)?

Answer:

  • PET tracers : Radiolabel the compound with 11C or 18F for in vivo imaging in rodent brains .
  • Knock-in models : Use MOR-GFP transgenic mice to visualize receptor binding via fluorescence microscopy .
  • Microdialysis : Quantify extracellular dopamine levels in the striatum post-administration to confirm functional activity .

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